2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-17-7-9-18(10-8-17)22-16-31-24(25-20-5-3-2-4-6-20)26(22)15-23(28)19-11-13-21(14-12-19)27(29)30/h2-14,16,23,28H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEESALJQUCAWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144758 | |
| Record name | 4-(4-Methylphenyl)-α-(4-nitrophenyl)-2-(phenylimino)-3(2H)-thiazoleethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328106-73-6 | |
| Record name | 4-(4-Methylphenyl)-α-(4-nitrophenyl)-2-(phenylimino)-3(2H)-thiazoleethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328106-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)-α-(4-nitrophenyl)-2-(phenylimino)-3(2H)-thiazoleethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethan-1-ol typically involves multiple steps. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Structural Features
The compound features a thiazole ring, which is known for its biological activity, along with a phenylimino group that enhances its reactivity. The presence of the nitrophenyl group contributes to its potential applications in electronic materials and pharmaceuticals.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural characteristics that allow for interactions with biological targets:
- Antimicrobial Activity : Studies suggest that thiazole derivatives can inhibit bacterial growth by interfering with enzymatic functions within microbial cells. The specific interactions of this compound with bacterial enzymes could be explored further to develop new antibiotics .
- Anticancer Properties : Research indicates that compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines. The ability of this compound to induce apoptosis in tumor cells is an area of ongoing investigation.
Material Science
The unique electronic properties of the compound make it suitable for applications in material science:
- Organic Electronics : The nitrophenyl group can enhance the electron affinity of the compound, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its charge transport properties are critical for improving device efficiency .
- Sensors : Due to its ability to form stable complexes with metal ions, this compound may be utilized in sensor technologies for detecting heavy metals or other pollutants in environmental samples .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under exploration:
- Pesticidal Activity : Preliminary studies indicate that thiazole derivatives can exhibit insecticidal properties. This compound could be modified to enhance its efficacy against specific pests while minimizing environmental impact .
Case Study 1: Antimicrobial Efficacy
A study conducted on thiazole derivatives demonstrated their ability to inhibit the growth of Staphylococcus aureus. The specific derivative containing the phenylimino group showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Organic Photovoltaics
Research into the use of thiazole-based compounds in organic photovoltaics revealed that incorporating this specific structure improved charge mobility and overall device efficiency. Devices made with this compound exhibited up to a 30% increase in power conversion efficiency compared to standard materials used in OPVs .
Mechanism of Action
The mechanism of action of 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole derivatives exhibit diverse biological and material science applications, modulated by substituent effects. Below is a comparative analysis of the target compound with key analogs:
Substituent Effects on Electronic and Steric Properties
- Target Compound: 4-Methylphenyl (position 4): Electron-donating methyl group enhances lipophilicity and steric bulk. Phenylimino (position 2): Stabilizes the thiazole ring via conjugation; (2Z) configuration restricts rotational freedom. 1-(4-Nitrophenyl)ethan-1-ol (position 3): Nitro group (strong electron-withdrawing) increases acidity of the hydroxyl proton (pKa ~8–10), promoting hydrogen bonding .
-
- 4-Bromophenyl (position 4): Bromine’s electron-withdrawing nature and larger atomic radius may enhance halogen bonding in crystal packing .
- Pyridinium Bromide (position 3): Ionic character improves solubility in polar solvents; bromide counterion contributes to lattice stability via C—H···Br interactions .
- Compound: Benzyl (position 3) and 2,6-di-tert-butylphenol: Bulky tert-butyl groups increase steric hindrance, reducing reactivity but enhancing thermal stability. Phenolic hydroxyl enables antioxidant activity .
Structural and Functional Comparison Table
Biological Activity
The compound 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethan-1-ol is a thiazole derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a thiazole ring, a nitrophenyl group, and a phenylimino group. Its molecular formula is , and it has a CAS number of 328106-73-6 . The structural formula can be described as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-methylbenzaldehyde and thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to yield the final product. Common solvents used include ethanol or methanol, often requiring heating to facilitate the reaction .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In studies involving various bacterial strains, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain thiazole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 31.25 µg/ml against Candida species .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 4f | 31.25 | C. glabrata |
| 4b | 62.5 | K. pneumoniae |
| 4c | <31.25 | E. coli |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The compound's mechanism of action often involves the inhibition of specific enzymes or receptors crucial for cancer cell proliferation. For example, certain derivatives have shown IC50 values lower than standard treatments like doxorubicin in various cancer cell lines .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A431 | 1.98 ± 1.22 |
The biological activity of the compound is attributed to its ability to interact with molecular targets such as enzymes or receptors involved in metabolic pathways. The presence of electron-donating groups in its structure enhances its binding affinity to these targets, potentially leading to altered enzymatic activity or signal transduction pathways .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Study : A series of thiazole derivatives were tested against multiple bacterial strains, revealing that modifications in the phenyl ring significantly influenced antimicrobial potency .
- Anticancer Research : Investigations into the cytotoxic effects of thiazole compounds demonstrated their ability to induce apoptosis in cancer cells through specific signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethan-1-ol?
- Methodology : Multi-step organic synthesis involving condensation reactions, cyclization of thiazole derivatives, and regioselective functionalization. Key steps include:
- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones under reflux conditions .
- Step 2 : Introduction of the phenylimino group via Schiff base formation, requiring precise pH control (e.g., acetic acid catalysis) .
- Step 3 : Coupling with the 4-nitrophenyl ethanol moiety using nucleophilic substitution or Mitsunobu reactions .
- Monitoring : Thin-layer chromatography (TLC) for intermediate purity; NMR (¹H/¹³C) and IR spectroscopy for structural validation .
Q. How can spectroscopic techniques resolve ambiguities in the stereochemistry of the (2Z)-configured imino group?
- Methodology :
- NMR Analysis : NOESY/ROESY experiments to detect spatial proximity between the imino proton and adjacent substituents (e.g., 4-methylphenyl group) .
- X-ray Crystallography : Single-crystal diffraction studies to confirm the Z-configuration and dihedral angles within the thiazole ring (e.g., analogous structures in achieved R-factor = 0.060) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical coupling constants .
Q. What analytical methods are critical for assessing purity and stability during storage?
- Methodology :
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection to quantify impurities (e.g., nitro group degradation products) .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability under controlled atmospheres .
- Accelerated Stability Studies : Storage at 40°C/75% RH for 6 months, with periodic LC-MS analysis to detect hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts (e.g., thiazolidinone derivatives) be elucidated?
- Methodology :
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen migration during cyclization .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., imine vs. enamine tautomerization) .
- High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulas to transient intermediates trapped via quenching .
Q. What computational strategies predict the compound’s electronic properties for drug-design applications?
- Methodology :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess redox activity (e.g., nitro group’s electron-withdrawing effects) .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, with force fields adjusted for nitroaromatic interactions .
- MD Simulations : Solvent dynamics (e.g., explicit water models) to evaluate conformational stability over 100-ns trajectories .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodology :
- Assay Standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : LC-QTOF-MS to identify active metabolites or assay-interfering impurities .
- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) to correlate intracellular concentration with activity .
Q. What experimental designs mitigate solvent effects on the compound’s reactivity in catalytic systems?
- Methodology :
- Solvent Polarity Screening : Test reactions in DMSO, THF, and DMF to correlate dielectric constant with reaction yield .
- Green Chemistry Approaches : Use scCO₂ or ionic liquids to enhance solubility of nitroaromatic intermediates .
- In-situ Raman Spectroscopy : Monitor solvent-dependent conformational changes in the thiazole ring .
Q. How can enantiomeric resolution be achieved for chiral centers in the ethanol moiety?
- Methodology :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
- Enzymatic Resolution : Lipase-catalyzed acetylation to selectively modify one enantiomer .
- VCD Spectroscopy : Vibrational circular dichroism to assign absolute configuration without crystallization .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
